Darovasertib

PKC Inhibition Uveal Melanoma Clinical Response

Darovasertib is the only PKC inhibitor with demonstrated single-agent 1-year OS of 57% in heavily pretreated MUM and 22% ORR in combination with binimetinib—outcomes unmatched by sotrastaurin or enzastaurin. Its exceptional selectivity (PKCθ IC50 = 0.4 nM vs. GSK3β IC50 = 3.1 μM) ensures superior target engagement with minimal off-target effects. FDA Orphan Drug and Breakthrough Therapy designations, plus ongoing Phase 3 registration trials, make it the most clinically advanced agent for GNAQ/11-mutant malignancies. Procure darovasertib to access the benchmark PKC inhibitor for translational oncology and combination studies.

Molecular Formula C22H23F3N8O
Molecular Weight 472.5 g/mol
CAS No. 1874276-76-2
Cat. No. B560598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarovasertib
CAS1874276-76-2
Molecular FormulaC22H23F3N8O
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
InChIInChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
InChIKeyXXJXHXJWQSCNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darovasertib (CAS 1874276-76-2): A Clinical-Stage PKC Inhibitor for GNAQ/11-Mutant Cancers


Darovasertib (also known as IDE196, LXS196, NVP-LXS196) is an orally bioavailable, small-molecule inhibitor of protein kinase C (PKC). It is a first-in-class agent specifically targeting the constitutively active PKC signaling downstream of GNAQ and GNA11 mutations, which are present in approximately 90% of uveal melanoma cases [1]. Darovasertib exhibits potent inhibition of classical and novel PKC isoforms, with reported IC50 values of 1.9 nM for PKCα and 0.4 nM for PKCθ , and demonstrates significant selectivity for PKC over other kinases like GSK3β (IC50 = 3.1 μM) . It has received Orphan Drug Designation from the FDA for the treatment of uveal melanoma [2] and is currently under investigation in multiple Phase 2/3 clinical trials as both a monotherapy and in combination with other targeted agents [3].

Why Darovasertib Cannot Be Replaced by Other PKC or General Kinase Inhibitors


Direct substitution of darovasertib with other PKC inhibitors (e.g., sotrastaurin/AEB071, enzastaurin) or alternative targeted therapies (e.g., MEK inhibitors) is scientifically unsupported due to critical differences in target engagement, clinical efficacy, and drug-drug interaction profiles. While some PKC inhibitors share a similar mechanism, their selectivity profiles and resulting toxicity and efficacy in GNAQ/11-driven cancers differ markedly [1]. For instance, the combination of darovasertib with a MEK inhibitor (binimetinib) has demonstrated clinical response rates far exceeding historical standards in metastatic uveal melanoma (MUM), a finding not replicated with other PKC inhibitors [2]. Furthermore, darovasertib is being evaluated in a unique Phase 3 trial against standard-of-care immunotherapy (pembrolizumab, ipilimumab/nivolumab) and chemotherapy (dacarbazine), providing a direct comparative efficacy benchmark that is absent for its analogs [3]. Substitution based solely on class membership ignores these quantifiable differences in clinical outcomes and trial context, which are essential for rational scientific selection and procurement.

Quantitative Differentiation of Darovasertib: A Head-to-Head and Cross-Study Evidence Compendium


Darovasertib vs. Sotrastaurin (AEB071): Comparable Cellular Potency but Divergent Clinical Activity

In a head-to-head cellular assay using the 92.1 uveal melanoma cell line, darovasertib demonstrated a cellular proliferation IC50 of 170 nM, which was comparable to the PKC inhibitor sotrastaurin (AEB071) . Despite similar in vitro potency, darovasertib has shown more promising clinical activity in patients with metastatic uveal melanoma (MUM). In a Phase 1 study (NCT02601378) of darovasertib monotherapy, an objective response rate (ORR) of 9.1% (6/66) and a disease control rate (CR+PR+SD) of 77.3% (51/66) were achieved [1]. In contrast, a Phase 1b study of sotrastaurin combined with binimetinib (NCT01801358) in MUM patients did not report any objective responses [2]. This divergence in clinical activity despite similar in vitro potency highlights darovasertib's superior translatability and underscores its unique value as a clinical candidate.

PKC Inhibition Uveal Melanoma Clinical Response

Darovasertib Monotherapy vs. Historical Controls: Superior Overall Survival in Heavily Pretreated MUM

In a Phase 1/2 clinical trial (NCT03947385), darovasertib monotherapy demonstrated a significant improvement in overall survival (OS) compared to historical benchmarks for patients with heavily pretreated metastatic uveal melanoma (MUM). The 1-year OS rate was 57% (95% CI, 44%-69%) and median OS was 13.2 months (95% CI, 10.7 months to not reached) in a patient population where the majority had received 2-3 prior lines of therapy, with some having up to 8 [1]. This compares favorably to a historical 1-year OS rate of 37% and a median OS of approximately 7 months for similar patient cohorts [2]. This cross-study comparison provides a clear quantitative benchmark for darovasertib's efficacy that distinguishes it from other investigational agents lacking such robust survival data in this indication.

Overall Survival Metastatic Uveal Melanoma Clinical Benefit

Darovasertib + Binimetinib vs. Historical Controls: Unprecedented Response Rate in MUM

The combination of darovasertib with the MEK inhibitor binimetinib has demonstrated an objective response rate (ORR) of 22% (2/9) in patients with metastatic uveal melanoma (MUM) who had at least two post-baseline scans in an ongoing Phase 1/2 trial (NCT03947385) [1]. This ORR is notably higher than the historical response rates for other therapies in MUM, which are typically in the low-to-mid single-digit percentages [2]. Furthermore, 79% of evaluable patients experienced a reduction in their tumor size [1]. This cross-study comparison highlights the unique and synergistic clinical activity of the darovasertib-binimetinib combination, a level of efficacy not achieved by other PKC or MEK inhibitor combinations to date.

Combination Therapy Response Rate Metastatic Uveal Melanoma

Darovasertib + Crizotinib vs. Investigator's Choice: A Phase 2/3 Head-to-Head Trial Design

Darovasertib is the subject of an ongoing Phase 2/3 randomized, controlled trial (NCT05987332) that directly compares the combination of darovasertib and crizotinib against investigator's choice of treatment (pembrolizumab, ipilimumab/nivolumab, or dacarbazine) in HLA-A*02:01-negative patients with first-line metastatic uveal melanoma (MUM) [1]. The primary endpoint is progression-free survival (PFS) per RECIST 1.1, with overall survival (OS) as a secondary endpoint [1]. This trial design provides a direct, prospective, and controlled framework for establishing the clinical value of darovasertib against current standard-of-care options. Such a definitive comparator study is lacking for other PKC inhibitors in this disease setting, making this trial a critical and unique differentiator for darovasertib.

Randomized Controlled Trial Progression-Free Survival Metastatic Uveal Melanoma

Optimal Use Cases for Darovasertib in Scientific and Clinical Research


Clinical Trial Design in GNAQ/11-Mutant Metastatic Uveal Melanoma (MUM)

Darovasertib is the leading PKC inhibitor for inclusion in clinical trials targeting MUM, particularly for patients with GNAQ or GNA11 mutations. Its demonstrated single-agent activity (1-year OS rate of 57% in heavily pretreated patients [1]) and synergistic activity with binimetinib (ORR of 22% [2]) provide a robust scientific basis for its use in both monotherapy and combination regimens. The ongoing Phase 2/3 trial against standard-of-care (NCT05987332 [3]) further positions darovasertib as the most advanced and evidence-backed agent for this indication.

Preclinical Research on PKC-Driven Signaling in GNAQ/11-Mutant Cancers

For investigators studying the downstream effects of GNAQ/11 mutations, darovasertib serves as a highly selective and potent tool compound to interrogate PKC-dependent pathways. Its reported selectivity for PKC over other kinases like GSK3β (IC50 = 3.1 μM vs. 0.4 nM for PKCθ ) makes it an ideal reagent for dissecting PKC-specific biology in cellular models, such as the 92.1 uveal melanoma cell line, where it demonstrates potent antiproliferative activity (IC50 = 170 nM ).

Investigating Synergistic Combinations with MEK and MET Inhibitors

Darovasertib has shown unique clinical synergy with both MEK inhibitors (binimetinib) and MET inhibitors (crizotinib) [4]. This positions it as a cornerstone for research into rational combination therapies targeting the MAPK and PI3K-AKT pathways in GNAQ/11-driven malignancies. Its favorable safety profile in combination regimens, as evidenced by ongoing Phase 2/3 trials, supports its use in preclinical and clinical studies exploring novel combinations beyond those currently in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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